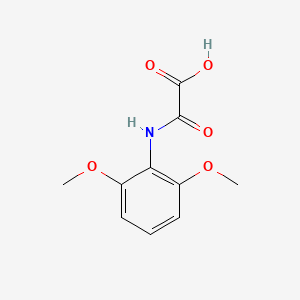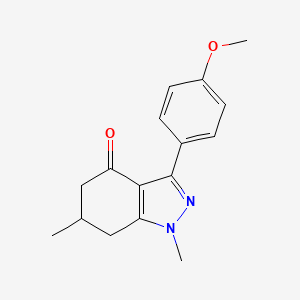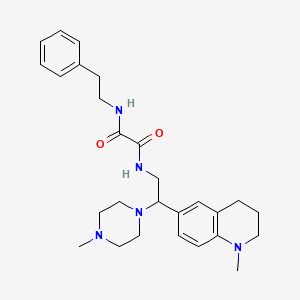![molecular formula C9H10ClN5 B2872598 N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride CAS No. 158257-69-3](/img/structure/B2872598.png)
N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride” is a chemical compound with the CAS Number: 158257-69-3 . It has a molecular weight of 223.66 and its IUPAC name is (E)-2-(2-cyanobenzylidene)hydrazine-1-carboximidamide hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N5.ClH/c10-5-7-3-1-2-4-8(7)6-13-14-9(11)12;/h1-4,6H,(H4,11,12,14);1H/b13-6+; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 223.66 .Scientific Research Applications
Synthesis of Acyclic Guanidines
N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride: is utilized in the synthesis of acyclic guanidines. This process typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . Acyclic guanidines are significant due to their presence in various biological compounds and their ability to form hydrogen bonds, which is crucial for biological activity.
Preparation of Cyclic Guanidines
Cyclic guanidines, such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines, are present in many natural products and compounds of medicinal interest. The compound can be used to prepare these cyclic guanidines, which play a vital role in pharmaceutical chemistry .
DNA Minor Groove Binders
Guanidines, including derivatives synthesized from N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride , can act as DNA minor groove binders. This application is significant in the development of therapeutic agents that target specific DNA sequences .
Kinase Inhibitors
The guanidine group’s ability to interact with biological systems makes it a key component in the design of kinase inhibitors. These inhibitors can be synthesized using the compound and are essential in treating various diseases, including cancer .
α2-Noradrenaline Receptors Antagonists
N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride: derivatives can serve as antagonists for α2-noradrenaline receptors. These antagonists have potential therapeutic applications in managing hypertension and other cardiovascular conditions .
Catalytic Syntheses
The compound is also involved in catalytic syntheses, particularly in reactions using metal complexes as catalysts. This application is crucial in industrial chemistry for the efficient production of various guanidine derivatives .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-[(E)-(2-cyanophenyl)methylideneamino]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5.ClH/c10-5-7-3-1-2-4-8(7)6-13-14-9(11)12;/h1-4,6H,(H4,11,12,14);1H/b13-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZYOSSNZSTZFB-AWFSDRIXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(N)N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-2-[(tert-butylamino)carbothioyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2872518.png)



![[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride](/img/structure/B2872527.png)

![N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2872529.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2872530.png)
![2-{(Z)-2-[4-(benzyloxy)-3-ethoxyphenyl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2872531.png)
![N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2872532.png)

![Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2872535.png)
![3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2872536.png)
